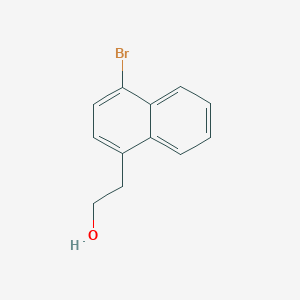

2-(4-bromonaphthalen-1-yl)ethan-1-ol

Description

2-(4-Bromonaphthalen-1-yl)ethan-1-ol is a brominated naphthalene derivative with the molecular formula C₁₂H₁₁BrO and a molecular weight of 243.12 g/mol. It features a hydroxyl group attached to an ethyl chain at the 1-position of a naphthalene ring, with a bromine substituent at the 4-position of the naphthalene core. This compound is synthesized via bromination of 2-(naphthalen-1-yl)ethan-1-ol using N-bromosuccinimide (NBS) and hexafluoroisopropanol (HFIP) as a catalyst in acetonitrile, achieving a high yield of 90% .

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

2-(4-bromonaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C12H11BrO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2 |

InChI Key |

YGJYDMYLSBQUHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalysts like zeolites . These methods are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

- Substitution reactions can yield various substituted naphthalene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions can lead to dehalogenated or modified hydroxyethyl derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the hydroxyethyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Electronic Differences

- Naphthalene vs. Phenyl Systems : The naphthalene core in this compound provides extended π-conjugation compared to phenyl-based analogues (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol). This enhances stability in aromatic substitution reactions but may reduce solubility in polar solvents .

- Substituent Effects :

- Electron-Withdrawing Groups : Bromine at the para position (common in all compounds) activates the ring for electrophilic substitution. However, additional substituents like methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) modulate reactivity. For example, the CF₃ group in 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol lowers the pKa of the hydroxyl group, increasing acidity .

- Steric Effects : Branched methyl groups in 2-(4-bromophenyl)-2-methylpropan-1-ol hinder nucleophilic attack at the β-carbon, unlike the linear ethyl chain in the target compound .

Physical Properties

- Crystallinity: Most phenyl-based analogues (e.g., (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol) form crystalline solids due to planar symmetry , whereas the target compound remains an oil, likely due to the bulky naphthalene system disrupting packing .

- Solubility : Methoxy-substituted derivatives (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol) may exhibit higher aqueous solubility compared to halogen-rich analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.